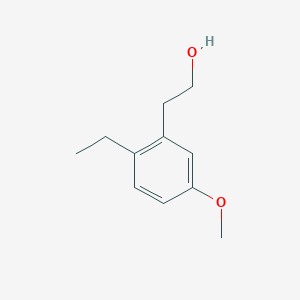
2-(2-Ethyl-5-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-5-methoxyphenyl)ethanol: is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with an ethyl group at the second position and a methoxy group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-5-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(2-Ethyl-5-methoxyphenyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Ethyl-5-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 2-(2-Ethyl-5-methoxyphenyl)acetone or 2-(2-Ethyl-5-methoxyphenyl)acetaldehyde.
Reduction: 2-(2-Ethyl-5-methoxyphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Ethyl-5-methoxyphenyl)ethanol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its role in treating various diseases or conditions due to its bioactive properties.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique structure contributes to its desirable olfactory and taste properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethyl-5-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. Additionally, the ethyl and methoxy substituents may affect its lipophilicity and membrane permeability, impacting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxyphenyl)ethanol: This compound lacks the ethyl group at the second position, resulting in different chemical and physical properties.
2-(4-Methoxyphenyl)ethanol: The methoxy group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
2-(2-Ethylphenyl)ethanol: This compound lacks the methoxy group, which affects its solubility and potential biological activities.
Uniqueness: 2-(2-Ethyl-5-methoxyphenyl)ethanol is unique due to the presence of both ethyl and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These characteristics make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
681171-45-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2-ethyl-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-9-4-5-11(13-2)8-10(9)6-7-12/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
ZZYPHGGDMPAGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
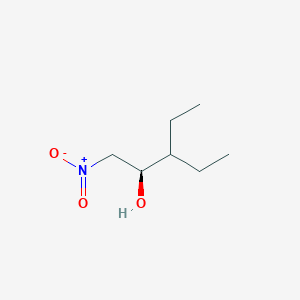
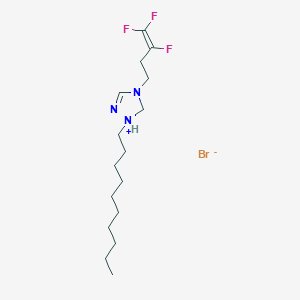

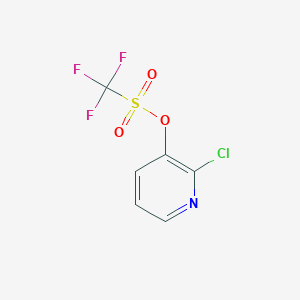
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
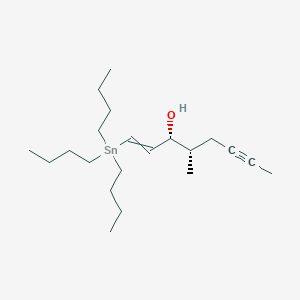
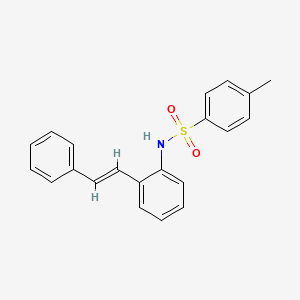
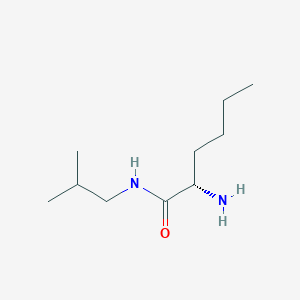
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
